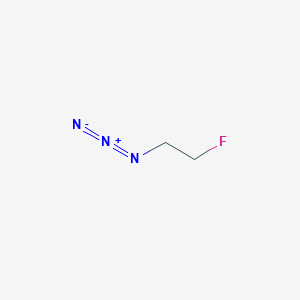

1-Azido-2-fluoroethane

Description

Significance of Azide (B81097) and Fluoroethyl Moieties in Organic Synthesis

The azide functional group is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. sigmaaldrich.combaseclick.eu Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction where azides react with terminal alkynes to form stable 1,2,3-triazole rings. sigmaaldrich.comnih.gov This transformation is highly efficient and selective, allowing for the rapid construction of complex molecules. nih.gov The resulting triazole ring is not merely a linker; it is a biologically stable entity with a size and polarity similar to an amide bond, which can enhance water solubility and offers potential for biological interactions. nih.gov

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.govacs.org The presence of a fluoroethyl group can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and bioavailability. chimia.ch Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups and can lead to stronger binding interactions with biological targets. researchgate.net The introduction of fluorine can also block metabolic pathways, thereby increasing the drug's half-life. chimia.ch Small fluorinated organic azides like 1-azido-2-fluoroethane combine the facile attachment capabilities of the azide with the beneficial properties of fluorine, making them valuable tools in drug discovery programs. sigmaaldrich.com

Interdisciplinary Relevance in Chemical and Biological Sciences

The unique properties of this compound have led to its application across various scientific disciplines. In medicinal chemistry, it serves as a critical building block for creating fluorinated heterocyclic compounds, especially triazoles, which are common pharmacophores in many drugs. Its ability to participate in CuAAC reactions while retaining the fluorinated moiety provides efficient synthetic pathways to complex fluorinated molecules, a valuable asset in the development of new pharmaceuticals.

In the realm of chemical biology, this compound is instrumental in bioconjugation, the process of linking molecules to biological targets. The bioorthogonal nature of the click reaction allows for the specific labeling of biomolecules like proteins, glycans, and nucleic acids in complex biological environments. nih.gov Furthermore, its radio-labeled counterpart, [¹⁸F]fluoroethyl azide, is a versatile tool in Positron Emission Tomography (PET) imaging. rsc.org PET is a non-invasive imaging technique that allows for the visualization and quantification of metabolic processes in living organisms. rsc.org By incorporating the fluorine-18 (B77423) isotope, researchers can track the distribution and metabolism of molecules tagged with this probe, providing insights into biological pathways and disease states. rsc.org

Historical Context and Evolution of Azido-Fluorine Chemistry

The journey of azido-fluorine chemistry is intertwined with the broader development of organofluorine chemistry and the advent of click chemistry. While the first organofluorine compounds were synthesized in the mid-19th century, the field saw significant expansion during World War II with the need for uranium hexafluoride in the Manhattan Project. nih.gov The controlled introduction of fluorine into organic molecules remained a challenge for a long time due to the high reactivity of elemental fluorine. nih.gov

The concept of using azides in synthesis gained significant traction with the development of the Huisgen 1,3-dipolar cycloaddition in the mid-20th century. wikipedia.org However, it was the introduction of the copper-catalyzed version of this reaction by Sharpless and co-workers in the early 2000s that truly revolutionized the field, establishing the "click chemistry" paradigm. sigmaaldrich.comwikipedia.org

The specific synthesis and characterization of this compound were first reported in the scientific literature around 2007, primarily in the context of radiolabeling for PET imaging. Early research focused on developing efficient methods for producing its fluorine-18 labeled form, [¹⁸F]fluoroethyl azide. Subsequent developments in the 2010s expanded its utility beyond radiolabeling, with researchers exploring its potential as a general building block for introducing fluorinated triazole moieties into various molecular structures. The establishment of standardized synthesis and purification protocols made the compound more accessible for a wider range of research applications.

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Chemical Formula | C₂H₄FN₃ | nih.gov |

| Molecular Weight | 89.07 g/mol | nih.govbiosynth.com |

| InChI | InChI=1S/C2H4FN3/c3-1-2-5-6-4/h1-2H2 | nih.govsigmaaldrich.com |

| InChIKey | LAZLFOJNNMFIGO-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | C(CF)N=[N+]=[N-] | nih.govbiosynth.com |

Table 2: Common Synthetic Routes for this compound

| Starting Material | Reagent(s) | Key Conditions | Reference |

| 2-Fluoroethanol | Sodium azide | Nucleophilic substitution in a solvent like DMF | |

| 2-Fluoroethyl-4-toluenesulfonate | Sodium azide | Reaction in dry DMF at ambient temperature | mdpi.com |

| 2-Azidoethyl 4-nitrobenzenesulfonate | [¹⁸F]Fluoride, K₂CO₃/K222 | Nucleophilic substitution in acetonitrile (B52724) at 105 °C for 5 min | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1-azido-2-fluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4FN3/c3-1-2-5-6-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZLFOJNNMFIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 1 Azido 2 Fluoroethane

Nucleophilic Substitution Reactions

Nucleophilic substitution stands as the most conventional and widely employed method for synthesizing 1-azido-2-fluoroethane. This approach relies on the displacement of a leaving group from a two-carbon precursor by an azide (B81097) nucleophile.

Alkyl Halide Precursors and Azide Sources

The reaction of a 2-fluoroethyl halide with an azide salt is a direct and common method for preparing this compound. In this SN2 reaction, the azide ion (N₃⁻) acts as a nucleophile, displacing a halide ion (e.g., Cl⁻, Br⁻, I⁻) from a 2-fluoroethyl precursor. Sodium azide (NaN₃) is the most frequently used azide source due to its availability and reactivity. masterorganicchemistry.com

The choice of the halogen in the 2-fluoroethyl halide precursor influences the reaction rate. The reactivity follows the typical trend for SN2 reactions, with iodide being the best leaving group, followed by bromide and then chloride. Therefore, 2-fluoroethyl iodide would be expected to react faster than 2-fluoroethyl bromide under the same conditions.

These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to solvate the cation of the azide salt and enhance the nucleophilicity of the azide ion. masterorganicchemistry.comresearchgate.net

Table 1: Comparison of Alkyl Halide Precursors for Azidation

| Precursor | Relative Reactivity | Common Azide Source | Typical Solvent |

| 2-Fluoroethyl iodide | Highest | Sodium Azide (NaN₃) | DMF, DMSO |

| 2-Fluoroethyl bromide | Intermediate | Sodium Azide (NaN₃) | DMF, DMSO, Acetone/Water |

| 2-Fluoroethyl chloride | Lowest | Sodium Azide (NaN₃) | DMF, DMSO |

Tosylate and Mesylate Precursors in Fluorine Incorporation

An alternative and often more efficient strategy involves the use of sulfonate esters, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates), as leaving groups. rsc.orgsemanticscholar.org These are excellent leaving groups, often superior to halides, leading to faster and cleaner reactions under milder conditions. nih.gov

The synthesis typically starts from 2-fluoroethanol. This alcohol is converted into a better leaving group by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting 2-fluoroethyl tosylate or 2-fluoroethyl mesylate is then reacted with an azide source, such as sodium azide, to yield this compound. rsc.orgnih.gov This two-step sequence is a highly effective method for producing the target molecule. The reaction of the sulfonate precursor with sodium azide is often performed in solvents like DMF. rsc.orgsemanticscholar.org

The use of tosylate precursors is also central to the synthesis of radio-labeled [¹⁸F]this compound for applications in Positron Emission Tomography (PET). In this context, a precursor like 2-azidoethyl 4-methylbenzenesulfonate (B104242) is reacted with [¹⁸F]fluoride. rsc.orgnih.gov

Optimization of Reaction Conditions and Yield Enhancement

Several factors can be optimized to maximize the yield and purity of this compound.

Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are generally preferred as they effectively dissolve the azide salt and promote the SN2 mechanism. masterorganicchemistry.comresearchgate.net In some cases, aqueous systems with a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can be used to facilitate the reaction between the organic precursor and the aqueous azide solution. smolecule.com The use of polyethylene (B3416737) glycol (PEG 400) has also been reported as an eco-friendly reaction medium. researchgate.net

Temperature: Temperature control is crucial to prevent the decomposition of the azide product and minimize side reactions, such as elimination. smolecule.com Reactions are often conducted at room temperature or with gentle heating. sdu.dkorganic-chemistry.org For more reactive precursors, sub-ambient temperatures may be employed to control the reaction's exothermicity.

Catalysts: While not always necessary for simple substitutions, phase-transfer catalysts can enhance the rate of reaction in biphasic systems. smolecule.com For certain applications, transition-metal catalysts might be used to improve regioselectivity, although this is less common for this specific synthesis.

Stoichiometry: Using a slight excess of the azide salt can help drive the reaction to completion. semanticscholar.orgsdu.dk

Table 2: Influence of Reaction Parameters on the Synthesis of this compound

| Parameter | Effect on Reaction | Optimized Conditions |

| Solvent | Influences nucleophilicity and solubility. | Polar aprotic (DMF, DMSO) or phase-transfer catalysis. masterorganicchemistry.comresearchgate.netsmolecule.com |

| Temperature | Affects reaction rate and side products. | Room temperature to moderate heating (e.g., 60°C). smolecule.comsdu.dk |

| Concentration | Impacts reaction kinetics. | Typically 0.2 M to 1.0 M of the precursor. sdu.dk |

| Azide Source | Provides the nucleophile. | 1.2 to 3 equivalents of Sodium Azide (NaN₃). semanticscholar.orgsdu.dk |

Advanced Synthetic Routes

While nucleophilic substitution is the workhorse for preparing this compound, more advanced and less direct methods have been explored.

Grignard Reagent Based Azide Formation

The use of Grignard reagents for azide formation is a less conventional approach for a simple structure like this compound. Generally, Grignard reagents are strong bases and nucleophiles that are incompatible with the electrophilic nature of the azide group. masterorganicchemistry.com However, recent methodologies have been developed to prepare organomagnesium intermediates with protected azido (B1232118) groups. smolecule.comfrontiersin.org

A potential, though not widely reported for this specific compound, synthetic strategy could involve:

Formation of a Grignard reagent from a protected 2-haloethanol.

Reaction of this Grignard reagent with an electrophilic azide source, such as tosyl azide.

A subsequent fluorination step.

Alternatively, a method has been described for preparing azides using organomagnesium intermediates, which could potentially enhance the efficiency of the synthesis. nih.gov This involves the reaction of an alkyl halide with magnesium, followed by quenching with an azide source.

Electrophilic Fluorination Strategies

Electrophilic fluorination is a modern strategy for introducing fluorine into organic molecules. organicreactions.orgacsgcipr.org Instead of starting with a fluorinated precursor, this approach would involve fluorinating an azido-containing substrate. A hypothetical route could start with 2-azidoethanol (B47996) or a related derivative. The hydroxyl group could be converted into a carbanion or another nucleophilic center, which would then be attacked by an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI). thermofisher.com

This method is generally more complex and expensive than nucleophilic substitution routes for a simple molecule like this compound and is more commonly employed for the synthesis of more complex fluorinated compounds where traditional methods are not feasible. researchgate.net The development of practical electrophilic fluorination of unactivated C(sp³)-H bonds is an active area of research but is not a standard method for this particular synthesis.

Addition Reactions to Fluoroalkenes (e.g., Tetrafluoroethylene)

The synthesis of fluorinated azidoalkanes can be achieved through the addition of an azide anion to fluoroalkenes. A notable example is the preparation of 1-azido-1,1,2,2-tetrafluoroethane, which involves the reaction of tetrafluoroethylene (B6358150) with a nucleophilic azide source. nih.gov This reaction proceeds via the addition of the azide anion across the double bond of the fluoroalkene in a protic environment. nih.gov

The process has been optimized using various azide and proton sources to achieve a quantitative yield on a multigram scale. nih.gov For instance, the reaction can be carried out using tetrabutylammonium azide ((Bu₄N)N₃) as the azide source and sodium dihydrogen phosphate (B84403) (NaH₂PO₄) as the proton source in a solvent like tetrahydrofuran (B95107) (THF). nih.gov This method is significant as it provides a direct route to α-fluorinated azidoalkanes, which are valuable building blocks in medicinal and materials chemistry. nih.gov While this specific example yields a tetrafluorinated analog, the underlying principle of nucleophilic addition of azide to a fluoroalkene is a strategic approach for creating C-F and C-N₃ bonds in a single step. This strategy is an alternative to traditional nucleophilic substitution on alkyl halides, which can require harsh conditions. researchgate.net

Isotopic Labeling and Radiosynthesis of [¹⁸F]this compound

The radiosynthesis of 1-azido-2-[¹⁸F]fluoroethane ([¹⁸F]FEA) is of paramount importance for its application as a prosthetic group in positron emission tomography (PET). researchgate.net This radiolabeled compound is a versatile tool for introducing the fluorine-18 (B77423) radionuclide into various biomolecules through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netnih.gov The relatively short half-life of fluorine-18 (approximately 110 minutes) necessitates rapid and efficient synthesis methods to produce the tracer with high purity and specific activity. nih.gov

Radiofluorination Mechanisms and Precursor Design

The primary mechanism for producing [¹⁸F]this compound is a nucleophilic substitution (Sₙ2) reaction. mdpi.com In this process, cyclotron-produced [¹⁸F]fluoride anion attacks a precursor molecule, displacing a suitable leaving group. nih.gov

The design of the precursor is critical for a successful radiosynthesis. The most commonly employed precursors feature a two-carbon backbone with an azide group at one end and a good leaving group at the other. This design allows for the direct incorporation of the [¹⁸F]fluoride via nucleophilic attack. The reaction is typically facilitated by a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the presence of a weak base like potassium carbonate (K₂CO₃), and carried out in a polar aprotic solvent like acetonitrile or dimethylformamide. nih.govnih.govmdpi.com

Several precursors have been developed, with variations in the leaving group to optimize reaction yield and simplify purification.

| Precursor Name | Leaving Group | Key Characteristics | Reference |

|---|---|---|---|

| 2-Azidoethyl 4-methylbenzenesulfonate | Tosylate (-OTs) | Widely used standard precursor. However, it is highly viscous, making it difficult to handle in small quantities, and can be carried over during distillation, leading to impurities. | mdpi.comsnmjournals.orgresearchgate.net |

| 2-Azidoethyl 4-nitrobenzenesulfonate | Nosylate (B8438820) (-ONs) | Developed as a crystalline solid, which is easier to handle than the tosylate precursor. Its lower volatility prevents it from being carried over into the final product during purification by distillation. | researchgate.net |

| 2-(Methanesulfonyloxy)ethyl azide | Mesylate (-OMs) | Another effective leaving group for the nucleophilic substitution reaction with [¹⁸F]fluoride. | nih.gov |

The synthesis of these precursors often starts from materials like 2-azidoethanol, which is then reacted with the corresponding sulfonyl chloride (e.g., tosyl chloride or nosyl chloride) to install the leaving group. mdpi.comresearchgate.net The choice of precursor directly impacts the efficiency of the radiofluorination and the purity of the resulting [¹⁸F]this compound. For example, using the nosylate precursor can lead to a decay-corrected yield of 75% with a radiochemical purity of over 99% after purification. researchgate.net

Automated Synthesis Modules and Radiochemical Purity

To ensure reproducibility, high yields, and operator safety, the radiosynthesis of [¹⁸F]this compound is almost exclusively performed using automated synthesis modules. mdpi.comsnmjournals.org These commercially available platforms automate the entire process, from the drying of the [¹⁸F]fluoride to the final purification of the product. rsc.orguliege.be

Several automated synthesis platforms have been successfully employed for the production of [¹⁸F]this compound, including:

Synthra RNplus Research mdpi.comsnmjournals.org

GE TRACERlab (e.g., FX N Pro) rsc.orgmdpi.com

Trasis AllInOne (AIO) rsc.org

The automated process typically involves trapping the aqueous [¹⁸F]fluoride on an anion exchange cartridge, eluting it into the reactor, performing azeotropic drying, and then initiating the nucleophilic substitution reaction by adding the precursor solution. mdpi.comresearchgate.net After the reaction, the volatile [¹⁸F]this compound is purified, often by co-distillation with a solvent like acetonitrile, which separates it from the non-volatile precursor and other reagents. researchgate.net

The use of these automated systems consistently produces [¹⁸F]this compound with high radiochemical purity, which is crucial for its subsequent use in labeling sensitive biomolecules for PET imaging. The purity is typically assessed by radio-High-Performance Liquid Chromatography (radio-HPLC).

| Reported Radiochemical Yield (Decay Corrected) | Reported Radiochemical Purity | Precursor/Conditions | Reference |

|---|---|---|---|

| >90% | >90% | 2-azidoethyl 4-methylbenzenesulfonate (tosylate precursor) | mdpi.com |

| >95% | >95% | 2-azidoethyl-4-methylbenzenesulphonate, synthesized in-house | snmjournals.org |

| 64% | >98% | Intermediate for a nonpeptidic PET tracer | core.ac.uk |

| 71-87% | Not Specified | Used as a prosthetic group for [¹⁸F]DHMT | researchgate.net |

| 75% | >99% | 2-azidoethyl 4-nitrobenzenesulfonate (nosylate precursor) | researchgate.net |

| 80-83% | Not Specified | Used for labeling an alkynyl precursor (PMt) | nih.gov |

The high radiochemical yields and purities achieved through these optimized and automated methods underscore the reliability and efficiency of the current strategies for producing [¹⁸F]this compound, a critical component in the advancement of molecular imaging. nih.gov

Reactivity and Mechanistic Investigations of 1 Azido 2 Fluoroethane

Azide (B81097) Group Transformations

The azide moiety in 1-Azido-2-fluoroethane is a versatile functional group that readily participates in a variety of chemical transformations, most notably 1,3-dipolar cycloadditions. These reactions are characterized by their high efficiency and specificity, making them powerful tools in chemical synthesis and bioconjugation.

1,3-Dipolar cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition, are fundamental to the concept of "click chemistry," a term coined to describe reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. ijrpc.comorganic-chemistry.org The reaction between an azide and an alkyne to form a stable triazole ring is a prime example of such a transformation. ijrpc.com For this compound, these reactions provide a robust method for covalently linking the fluoroethyl group to other molecules.

The copper(I)-catalyzed version of the azide-alkyne cycloaddition (CuAAC) is a significant advancement over the thermal Huisgen cycloaddition. wikipedia.org It proceeds at room temperature, offers excellent regioselectivity, and exhibits a remarkable rate acceleration of up to 10⁷ to 10⁸ compared to the uncatalyzed reaction. organic-chemistry.org This reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. rsc.org

####### 3.1.1.1.1. Mechanistic Pathways and Catalytic Cycle Elucidation

The currently accepted mechanism for the CuAAC reaction involves a stepwise pathway rather than a concerted one. mdpi.com While a specific mechanistic study for this compound is not extensively detailed in the literature, the general catalytic cycle is understood to proceed as follows:

Formation of Copper(I)-Acetylide: The catalytic cycle begins with the reaction of a terminal alkyne with a copper(I) catalyst to form a copper(I)-acetylide intermediate. nih.govbeilstein-journals.org This step is crucial for activating the alkyne.

Coordination of the Azide: The azide, in this case, this compound, then coordinates to the copper center of the copper-acetylide complex.

Cycloaddition: A subsequent intramolecular cyclization occurs, leading to the formation of a six-membered copper-containing ring intermediate.

Ring Contraction and Protonolysis: This intermediate then undergoes ring contraction to a more stable five-membered triazolyl-copper species. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted triazole product and regenerating the active copper(I) catalyst, which can then enter another catalytic cycle.

Recent studies and density functional theory (DFT) calculations suggest that the catalytic cycle may involve a dinuclear copper cluster, where two copper atoms cooperate to activate both the alkyne and the azide. researchgate.net This dinuclear mechanism is thought to lower the activation energy of the reaction even further. The coordination of the copper to the alkyne changes the mechanism from a non-polar one-step process to a polar stepwise one. nih.govrsc.org

####### 3.1.1.1.2. Ligand Effects and Reaction Kinetics

The kinetics and efficiency of the CuAAC reaction are significantly influenced by the presence of ligands. Ligands serve to stabilize the Cu(I) oxidation state, prevent catalyst disproportionation and oxidation, and increase the solubility of the copper catalyst. ekb.egnih.gov Various ligands have been developed to accelerate the CuAAC reaction, with tris(triazolylmethyl)amine (TBTA) and its derivatives being among the most common. ekb.egnih.gov

Table 1: Representative Ligands for CuAAC and Their General Effects on Reaction Kinetics

| Ligand | Common Abbreviation | General Effect on CuAAC |

|---|---|---|

| Tris((1-benzyl-4-triazolyl)methyl)amine | TBTA | Significant rate acceleration, allows for lower catalyst loadings. ekb.eg |

| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Water-soluble ligand, suitable for bioconjugation reactions. |

| Bathophenanthroline disulfonate | BPS | Water-soluble ligand that promotes fast catalysis. |

Interactive Data Table

####### 3.1.1.1.3. Regioselectivity and Scope with Diverse Alkynes

A major advantage of the CuAAC reaction is its exceptional regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This high degree of control is a direct consequence of the copper-catalyzed mechanism.

The scope of the CuAAC reaction with respect to the alkyne partner is broad. This compound can, in principle, react with a wide variety of terminal alkynes bearing diverse functional groups. Studies on other azides have shown that the reaction is tolerant of many functionalities, including alcohols, ethers, esters, amides, and even unprotected peptides and nucleic acids. nih.govnih.gov Propargyl compounds, due to their ease of installation and reactivity, are common substrates. nih.gov Electronically activated alkynes, such as propiolamides, may exhibit slightly higher reactivity. nih.gov

While a comprehensive study detailing the reaction of this compound with a wide array of alkynes and their corresponding yields is not available in the reviewed literature, a representative scope can be inferred from the general reactivity of azides in CuAAC reactions.

Table 2: Representative Scope of Alkynes in CuAAC with this compound

| Alkyne Substrate | Expected Product Structure | General Reactivity/Notes |

|---|---|---|

| Phenylacetylene | 1-(2-Fluoroethyl)-4-phenyl-1H-1,2,3-triazole | A standard aromatic alkyne used in CuAAC. |

| Propargyl alcohol | (1-(2-Fluoroethyl)-1H-1,2,3-triazol-4-yl)methanol | An aliphatic alkyne with a hydroxyl group. |

| 3-Butyn-1-amine | 2-(1-(2-Fluoroethyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine | An alkyne containing a primary amine. |

| Ethyl propiolate | Ethyl 1-(2-Fluoroethyl)-1H-1,2,3-triazole-4-carboxylate | An electron-deficient alkyne. |

Interactive Data Table

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the click reaction that utilizes strained cyclooctynes as the alkyne component. magtech.com.cn The driving force for this reaction is the release of ring strain in the cyclooctyne (B158145) upon cycloaddition with an azide. magtech.com.cn This obviates the need for a cytotoxic copper catalyst, making SPAAC particularly well-suited for applications in living systems.

The reaction proceeds via a concerted [3+2] cycloaddition mechanism, similar to the original Huisgen cycloaddition, but at significantly accelerated rates at room temperature due to the high energy of the strained alkyne. wur.nl The reactivity of the cyclooctyne can be further enhanced by the introduction of electron-withdrawing groups, such as fluorine atoms, or by fusing aromatic rings to the cyclooctyne framework to increase ring strain. nih.gov

While SPAAC is a powerful bioconjugation tool, specific studies detailing the reaction of this compound with various strained cyclooctynes are not prevalent in the current scientific literature. However, given the general reactivity of azides in SPAAC, it is expected that this compound would readily participate in such reactions. The reaction rate would be dependent on the specific strained cyclooctyne employed. For example, dibenzocyclooctyne (DBCO) derivatives are commonly used and exhibit rapid reaction kinetics with azides. nih.gov

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

Ruthenium-Catalyzed Azide-Alkyne Cycloadditions

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) has emerged as a powerful tool for the synthesis of 1,5-disubstituted 1,2,3-triazoles, complementing the copper-catalyzed variant which yields the 1,4-isomer. chalmers.senih.gov While specific studies focusing exclusively on this compound are not extensively detailed in the provided search results, the general mechanism and scope of the RuAAC reaction provide a strong framework for understanding its reactivity.

Ruthenium(II) complexes, particularly those containing the pentamethylcyclopentadienyl (Cp) ligand such as [CpRuCl], are highly effective catalysts for this transformation. nih.govorganic-chemistry.orgresearchgate.net The reaction proceeds through a proposed mechanism involving the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. nih.govorganic-chemistry.orgresearchgate.net This is followed by reductive elimination to yield the triazole product. nih.govorganic-chemistry.org Density Functional Theory (DFT) calculations support this mechanistic pathway, indicating that the reductive elimination step is often rate-determining. nih.govorganic-chemistry.org

The RuAAC reaction is known for its broad substrate scope, accommodating both terminal and internal alkynes. nih.govorganic-chemistry.orgresearchgate.net This allows for the synthesis of fully substituted 1,2,3-triazoles. nih.govorganic-chemistry.orgresearchgate.net The regioselectivity, favoring the 1,5-disubstituted product with terminal alkynes, is a key feature of this catalytic system. nih.govnih.govorganic-chemistry.org This selectivity is attributed to the formation of the ruthenacycle intermediate where the terminal, electrophilic nitrogen of the azide bonds to the more electronegative carbon of the alkyne. nih.gov

In the context of this compound, the electron-withdrawing nature of the fluorine atom would influence the electronic properties of the azide moiety, potentially affecting the rate and efficiency of the cycloaddition. The reaction tolerates a range of functional groups on both the azide and alkyne partners. organic-chemistry.orgorganic-chemistry.org

Table 1: Common Ruthenium Catalysts for Azide-Alkyne Cycloadditions

| Catalyst | Common Name/Abbreviation | Key Features |

| CpRuCl(PPh₃)₂ | Pentamethylcyclopentadienyl Ruthenium Chloride bis(triphenylphosphine) | Highly effective for primary and secondary azides with terminal alkynes. nih.govorganic-chemistry.org |

| CpRuCl(COD) | Pentamethylcyclopentadienyl Ruthenium Chloride (1,5-cyclooctadiene) | Effective catalyst, often used at ambient temperatures. organic-chemistry.org |

| [CpRuCl]₄ | Tetrameric Pentamethylcyclopentadienyl Ruthenium Chloride | Useful for reactions with aryl azides, particularly under microwave irradiation. organic-chemistry.org |

| CpRuCl(NBD) | Pentamethylcyclopentadienyl Ruthenium Chloride (norbornadiene) | Another effective catalyst from the [Cp*RuCl] family. nih.gov |

Nitrene Formation and Subsequent Reactions

Thermolysis or photolysis of this compound can lead to the extrusion of dinitrogen gas and the formation of a highly reactive fluoroethylnitrene intermediate. This nitrene can then undergo a variety of subsequent reactions, making it a versatile synthetic intermediate.

The primary reaction pathways for alkyl nitrenes include:

C-H Insertion: The nitrene can insert into adjacent C-H bonds. In the case of fluoroethylnitrene, intramolecular C-H insertion would lead to the formation of 2-fluoroaziridine.

Rearrangement: Alkyl nitrenes can undergo rearrangement, such as a 1,2-hydride shift, to form imines. For fluoroethylnitrene, this would result in the formation of 2-fluoroethanimine.

Intermolecular Reactions: In the presence of other substrates, the nitrene can participate in intermolecular reactions, such as addition to alkenes to form aziridines or insertion into C-H bonds of other molecules.

The presence of the fluorine atom is expected to influence the reactivity and selectivity of the nitrene. The electron-withdrawing nature of fluorine could affect the electrophilicity of the nitrene and the relative rates of its different reaction pathways.

Nucleophilic Substitution of the Azide Moiety

The azide group in this compound can potentially be displaced by a nucleophile in a nucleophilic substitution reaction. However, the azide anion (N₃⁻) is a relatively good leaving group, comparable in leaving group ability to bromide or iodide.

The reaction would proceed via an Sₙ2 mechanism, where a nucleophile attacks the carbon atom bearing the azide group, leading to the displacement of the dinitrogen molecule.

Nu⁻ + F-CH₂-CH₂-N₃ → Nu-CH₂-CH₂-F + N₃⁻

The success of this reaction would depend on the strength of the incoming nucleophile and the reaction conditions. Strong nucleophiles would be required to effectively displace the azide group. The presence of the fluorine atom on the adjacent carbon might have a modest electron-withdrawing effect, potentially slightly retarding the Sₙ2 reaction by destabilizing the transition state.

Fluorine Atom Influences on Reactivity

The presence of a fluorine atom in this compound has a profound impact on its chemical reactivity due to a combination of inductive and stereoelectronic effects.

Inductive Effects on Adjacent Functional Groups

Fluorine is the most electronegative element, and its presence in an organic molecule exerts a strong electron-withdrawing inductive effect (-I effect). In this compound, this effect is transmitted through the sigma bonds of the carbon backbone.

The primary consequences of this inductive effect are:

Effect on the Azide Group: The electron-withdrawing fluorine atom decreases the electron density on the carbon atom attached to the azide group. This can influence the reactivity of the azide in several ways. For instance, in the context of the RuAAC reaction, it could modulate the electronics of the azide and its interaction with the ruthenium catalyst.

Effect on Adjacent C-H Bonds: The inductive effect of the fluorine atom makes the protons on the adjacent carbon atoms more acidic than they would be in a non-fluorinated analogue. This can be an important consideration in reactions involving deprotonation.

Conformational Analysis and Stereoelectronic Effects

The conformation of this compound is influenced by stereoelectronic interactions involving the fluorine atom and the azide group. The molecule will preferentially adopt conformations that minimize steric hindrance and maximize favorable orbital interactions.

A key stereoelectronic effect to consider is the gauche effect , which is the tendency for a molecule to adopt a gauche conformation when it contains adjacent electronegative substituents. In this compound, a gauche conformation would place the fluorine atom and the azide group at a dihedral angle of approximately 60°. This is often attributed to hyperconjugative interactions, such as the donation of electron density from a C-H or C-C sigma bond into the antibonding orbital of the C-F bond (σ → σ* interaction).

These conformational preferences can have a significant impact on the reactivity of the molecule. For example, the accessibility of the azide group for reaction can be influenced by the preferred conformation. Similarly, the orientation of the C-H bonds relative to the reactive centers can affect the outcome of reactions like nitrene insertion.

Intramolecular Cyclizations and Rearrangement Pathways

The intramolecular reactivity of this compound, consistent with other alkyl azides, can be induced through thermal or photochemical means. While specific studies detailing the intramolecular cyclization of this compound are not extensively documented, the general mechanisms for related compounds involve the initial loss of dinitrogen (N₂) to form a highly reactive nitrene intermediate.

Upon formation, this nitrene can undergo several rearrangement pathways. One common pathway for fluoroalkyl azides is a 1,2-hydride shift, which would lead to the formation of an imine. Another possibility is intramolecular C-H bond insertion, although this is generally less favored in simple acyclic systems without specific steric or electronic activation.

Under basic conditions, an elimination reaction can occur, leading to the formation of vinyl azide. This has been observed as a significant side reaction during the synthesis of radiolabeled 2-[¹⁸F]fluoroethyl azide from its tosylate precursor under basic conditions, where 25–40% of the starting material was converted to vinyl azide. nih.gov

Intermolecular Reactions with Electrophiles and Nucleophiles

This compound participates in a variety of intermolecular reactions, most notably [3+2] cycloadditions, a cornerstone of "click chemistry". researchgate.netnih.govrsc.org

Reactions with Electrophiles (Alkynes): The most prominent reaction of this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the treatment of the azide with a terminal alkyne in the presence of a copper(I) catalyst to yield a stable 1,4-disubstituted 1,2,3-triazole ring. researchgate.netsigmaaldrich.com This transformation is highly efficient and widely used, particularly in the synthesis of radiolabeled compounds for positron emission tomography (PET). researchgate.netnih.govrsc.org For instance, 2-[¹⁸F]fluoroethylazide can be reacted with a variety of terminal alkynes to provide excellent yields of the corresponding ¹⁸F-labeled 1,2,3-triazoles. researchgate.net

Interactive Data Table: Cu(I)-Catalyzed Cycloaddition of this compound with Alkynes

Reactions with Nucleophiles: Organic azides can react with nucleophiles at the terminal nitrogen atom. While studies on this compound with a broad range of nucleophiles are limited, the reactivity patterns of analogous fluoroalkyl azides provide insight. For example, the reaction of 1-azido-1,1,2,2-tetrafluoroethane with primary amines (nucleophiles) has been shown to produce 5-substituted tetrazoles. nih.gov The proposed mechanism involves the nucleophilic attack of the amine on the terminal nitrogen of the azide, followed by elimination of hydrogen fluoride (B91410) and subsequent cyclization to form the tetrazole ring. nih.gov Reactions with soft nucleophiles like thiols are also a known class of reactions for fluoroaromatic compounds, often proceeding via nucleophilic aromatic substitution, though specific examples with this compound are not prominently detailed. nih.gov

Computational Chemistry and Mechanistic Modeling

While specific DFT studies modeling the complete reaction mechanisms of this compound are not widely published, DFT calculations have been instrumental in understanding its fundamental properties that govern reactivity. Quantum chemical calculations have been performed to augment experimental data on the compound's structure and conformational preferences. acs.orgnih.gov

For the broader class of [3+2] cycloaddition reactions involving azides, DFT has been extensively used to investigate mechanisms, regioselectivity, and the role of catalysts. These studies generally support a concerted, though often asynchronous, mechanism for the thermal cycloaddition and a stepwise mechanism involving a copper-acetylide intermediate for the Cu(I)-catalyzed variant.

Detailed molecular dynamics (MD) simulations specifically for this compound are not extensively available in the literature. However, a thorough conformational analysis has been conducted using a combination of microwave spectroscopy and high-level quantum chemical calculations. acs.orgnih.gov

This research identified the most stable conformer of this compound in the gas phase. The analysis revealed that the preferred geometry features synclinal (or gauche) orientations for both the F−C−C−N and C−C−N−N dihedral angles. This arrangement brings the fluorine atom and the azido (B1232118) group into close proximity. acs.orgnih.gov The agreement between the experimental rotational constants and those calculated at the CCSD(T)/cc-pVTZ level of theory was very good, confirming the accuracy of the computational model in predicting the molecule's ground-state structure. acs.org

Interactive Data Table: Computational Methods in Conformational Analysis of this compound

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Azido-Fluoro Compounds

The development of efficient and scalable methods for synthesizing azido-fluoro compounds is critical for their widespread application. Traditional methods often have limitations, prompting researchers to explore novel strategies. A significant advancement is the synthesis of [¹⁸F]1-azido-2-fluoroethane ([¹⁸F]FEA) for positron emission tomography (PET). An improved method utilizes 2-azidoethyl 4-nitrobenzenesulfonate as a crystalline and easier-to-handle precursor, which reacts with [¹⁸F]fluoride to produce the desired product. rsc.org This approach circumvents issues associated with the commonly used tosylate precursor, which is a viscous liquid that can be difficult to handle in small quantities. rsc.org

Other emerging methodologies for related α-fluorinated azidoalkanes could be adapted for this compound. For instance, a method for preparing 1-azido-1,1,2,2-tetrafluoroethane involves the addition of an azide (B81097) anion to tetrafluoroethylene (B6358150) in a protic medium, resulting in a quantitative yield. nih.govacs.org This strategy of nucleophilic addition to polyfluorinated alkenes represents a promising avenue. nih.gov Furthermore, stereoselective synthesis methods are being developed to control the three-dimensional structure of fluoroalkanes. One such approach involves the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) with a chiral sulfide, which could potentially be adapted to create chiral azido-fluoro compounds. nih.govsemanticscholar.org

| Method | Precursor(s) | Key Features | Potential Advantage |

| Nucleophilic Substitution | 2-azidoethyl 4-nitrobenzenesulfonate and [¹⁸F]fluoride | Use of a crystalline, non-volatile precursor. rsc.org | Easier handling, improved purity of radiolabeled product. rsc.org |

| Azide Addition to Alkene | Tetrafluoroethylene and an azide source (e.g., (Bu₄N)N₃) | Direct addition across a C=C double bond. nih.gov | High yield and scalability for polyfluorinated analogues. nih.gov |

| SN2 Reaction | Fluoroalkyl halides/sulfonates and sodium azide | Classic nucleophilic displacement. researchgate.net | General applicability for various fluoroalkyl azides. |

| FLP Mediated C-F Activation | Geminal difluoroalkanes and chiral sulfides | Stereoselective C-F bond activation. nih.govsemanticscholar.org | Access to enantiomerically enriched fluoro-compounds. semanticscholar.org |

Exploration of Underexplored Reactivity Pathways

While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is the most well-known reaction of azides, research is expanding to uncover new transformations for fluoroalkyl azides. The resulting N-perfluoroalkyl triazoles are not merely final products but versatile intermediates for synthesizing other complex heterocycles.

One emerging area is the rhodium-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles with nitriles. This reaction proceeds through a denitrogenative ring-opening to form a rhodium-carbenoid intermediate, which then reacts with the nitrile to yield novel N-perfluoroalkyl imidazoles. nih.govacs.org This methodology significantly expands the chemical space accessible from azido-fluoro compounds. Similarly, rhodium-catalyzed [4+3] annulation with 1,3-dienes can produce N-fluoroalkyl azepines.

Another underexplored pathway is the reaction of α,α-difluorinated azido (B1232118) alkanes with primary amines to afford tetrazoles. acs.org The proposed mechanism involves the nucleophilic attack of the amine on the terminal nitrogen of the azide group, followed by HF elimination and cyclization. nih.govacs.org This reaction provides access to difluoromethyl-substituted tetrazoles, a class of compounds with potential biological activity. acs.org

| Reaction Type | Reactant(s) | Product(s) | Significance |

| [3+2] Cycloaddition (CuAAC) | Terminal Alkynes | 1,4-disubstituted-1,2,3-triazoles nih.govacs.org | Foundational "click" reaction for bioconjugation and materials science. |

| Rhodium-Catalyzed Transannulation | Nitriles | N-perfluoroalkyl imidazoles nih.gov | Access to different, valuable heterocyclic scaffolds. |

| Rhodium-Catalyzed [4+3] Annulation | 1,3-Dienes | N-fluoroalkyl azepines | Synthesis of seven-membered heterocyclic rings. |

| Reaction with Primary Amines | Primary Amines | 5-substituted Tetrazoles nih.govacs.org | Access to polyazaheterocycles with potential bioactivity. acs.org |

Advanced Applications in Targeted Therapeutics and Diagnostics

The unique properties of this compound, particularly its ¹⁸F-labeled version, make it a powerful tool in medical diagnostics, specifically in PET imaging. rsc.org PET is a non-invasive imaging technique widely used in oncology to visualize metabolic processes. The radioisotope fluorine-18 (B77423) is ideal for PET due to its convenient half-life of approximately 110 minutes. rsc.org

[¹⁸F]this compound serves as a prosthetic group for the rapid radiolabeling of biomolecules. rsc.org Researchers can modify a targeting molecule (like a peptide, antibody, or aptamer) with a terminal alkyne. This alkyne-modified molecule can then be rapidly and efficiently conjugated to [¹⁸F]this compound via the CuAAC reaction. rsc.org This "click" approach is highly selective and can be performed under mild conditions, making it suitable for sensitive biological molecules. rsc.org This strategy has been used to label peptides and DNA aptamers for imaging cancer models. rsc.orgnih.gov

In therapeutics, this compound acts as a key building block. The introduction of fluorine or fluorine-containing groups is a common strategy in modern drug development to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov The heterocycles synthesized from this compound, such as triazoles, imidazoles, and tetrazoles, are prevalent scaffolds in many pharmaceuticals. researchgate.net The ability to create libraries of novel N-fluoroalkylated heterocycles opens up avenues for discovering new drug candidates for a wide range of diseases. eurekalert.orgsciencedaily.com

Development of Green Chemistry Approaches

Modern chemical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry. sruc.ac.ukmdpi.com Future research on this compound will likely focus on developing more environmentally benign synthetic processes. Green chemistry aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comjddhs.com

Key areas for developing greener approaches include:

Catalysis: The CuAAC reaction is already a step in the right direction as it is a catalytic process. Further research could focus on developing even more efficient and recyclable copper catalysts or exploring metal-free click reactions to avoid potential heavy metal contamination. mdpi.com

Alternative Solvents: Many synthetic steps rely on volatile organic solvents. Research into using greener solvents, such as water, ionic liquids, or supercritical fluids, could significantly reduce the environmental impact of the synthesis of azido-fluoro compounds and their derivatives. sruc.ac.ukjddhs.com

Energy Efficiency: The use of alternative energy sources like microwave irradiation can dramatically reduce reaction times from hours to minutes, thereby saving energy. sruc.ac.ukmdpi.com Microwave-assisted synthesis has been successfully applied to produce fluoroquinolones and could be adapted for the synthesis and subsequent reactions of this compound. sruc.ac.uk

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Methods like the direct addition of azides to alkenes exhibit high atom economy. nih.gov

Computational Design and in silico Screening of Derivatives

Computational chemistry and in silico screening are becoming indispensable tools in modern chemical research and drug discovery. These methods allow scientists to predict the properties and reactivity of molecules and to screen vast virtual libraries of compounds for potential biological activity before undertaking expensive and time-consuming laboratory synthesis.

For this compound, computational studies can provide deep insights into its reactivity. For example, computational investigations have been used to understand the mechanism and kinetics of cycloaddition reactions involving perfluoroaryl azides, revealing that the reaction proceeds through a fast cycloaddition followed by a slower rearrangement. diva-portal.org Similar studies could be applied to the reactions of this compound to predict its behavior with different reaction partners and to optimize reaction conditions.

The true power of in silico methods lies in drug discovery. The diverse heterocyclic scaffolds (triazoles, imidazoles, tetrazoles, etc.) that can be synthesized from this compound are ideal for creating large virtual libraries of potential drug candidates. These libraries can then be screened computationally against the three-dimensional structures of biological targets, such as enzymes or receptors implicated in diseases. This process, known as structure-based drug design or virtual screening, can identify promising "hit" compounds that are most likely to bind to the target and exert a therapeutic effect. These hits can then be prioritized for actual synthesis and biological testing, dramatically accelerating the drug discovery pipeline.

Q & A

Q. What synthetic routes are commonly used to prepare 1-azido-2-fluoroethane, and how can reaction conditions be optimized for higher yields?

Answer: this compound is typically synthesized via nucleophilic substitution reactions, where a fluoroethyl precursor reacts with sodium azide. For example, in the Staudinger reduction pathway, this compound serves as a precursor to 2-fluoroethylamine hydrochloride, achieving an 88% isolated yield under optimized conditions (45 mg starting material, 0.5 mmol scale) . Key optimization parameters include:

- Temperature control : Maintaining sub-ambient temperatures to mitigate azide decomposition.

- Catalyst selection : Transition-metal catalysts (e.g., Cu(I)) may enhance regioselectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve azide incorporation efficiency.

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Answer:

- <sup>1</sup>H and <sup>13</sup>C NMR : Identify coupling patterns between fluorine and adjacent protons (e.g., δ 4.82–4.78 ppm for fluorinated CH2 groups) .

- <sup>19</sup>F NMR : Detects fluorine environments (e.g., δ -228.13 ppm for 2-fluoroethylamine derivatives) .

- Mass spectrometry (ESI) : Confirm molecular ion peaks (e.g., m/z 64.2 [M+H]<sup>+</sup> for reduced products) .

Interpretation tip: Use coupling constants (e.g., J = 167.2 Hz for C-F in <sup>13</sup>C NMR) to confirm structural assignments.

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Explosion risk : Azido compounds are thermally unstable; avoid heating above 50°C and minimize shock/friction.

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors.

- Personal protective equipment (PPE) : Wear blast shields, nitrile gloves, and flame-resistant lab coats.

Note: While no direct safety data for this compound is provided in the evidence, analogous azide-handling protocols from Staudinger reduction studies should be followed .

Advanced Research Questions

Q. How does the electronic environment of the azido group influence the reactivity of this compound in Staudinger reduction?

Answer: The electron-withdrawing fluorine atom adjacent to the azido group increases the electrophilicity of the β-carbon, accelerating nucleophilic attack by triphenylphosphine in Staudinger reactions. This effect is evident in the high yield (88%) of 2-fluoroethylamine hydrochloride under catalytic conditions . Mechanistic studies using <sup>31</sup>P NMR can track phosphine-azide adduct formation to validate this hypothesis.

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s stability?

Answer:

- Cross-validation : Compare computed bond dissociation energies (BDEs) with experimental thermogravimetric analysis (TGA) data.

- Dynamic NMR : Assess rotational barriers of the C-N3 bond to identify kinetic stabilization effects.

- Hybrid DFT/MD simulations : Model decomposition pathways under varying temperatures to align with observed stability thresholds.

Q. How can existing fluorination protocols be adapted to synthesize derivatives of this compound for structure-activity studies?

Answer:

- Electrophilic fluorination : Replace hydroxyl or halogen groups in precursors using Selectfluor® or DAST .

- Radical fluorination : Employ photoinitiated systems (e.g., Mn(III)-mediated) to functionalize inert C-H bonds .

- Post-functionalization : After Staudinger reduction, introduce substituents via amine-reactive probes (e.g., NHS esters) .

Q. What analytical methods are recommended to detect trace impurities in this compound, and how should they be quantified?

Answer:

- GC-MS with FID : Detect volatile byproducts (e.g., ethylene derivatives) with detection limits <1 ppm.

- HPLC-UV/RI : Quantify non-volatile impurities using reverse-phase C18 columns and acetonitrile/water gradients.

- <sup>19</sup>F NMR integration : Compare impurity peaks against a calibrated internal standard (e.g., trifluoroacetic acid).

Methodological Considerations

Q. How should researchers design experiments to minimize competing side reactions during azide incorporation?

Answer:

- Kinetic vs. thermodynamic control : Use low temperatures (-20°C) to favor azide substitution over elimination.

- Leaving group optimization : Replace bromine with tosylates for cleaner SN2 pathways.

- In situ monitoring : Employ FTIR to track azide consumption (∼2100 cm<sup>-1</sup> N3 stretch) .

Q. What criteria should guide the selection of computational models for predicting this compound’s reactivity?

Answer:

- Basis sets : Use 6-311+G(d,p) for accurate fluorine-electron correlation.

- Solvent models : Include implicit solvation (e.g., PCM for DMSO) to mimic reaction conditions.

- Transition-state validation : Verify imaginary frequencies in frequency calculations.

Data Analysis and Reporting

Q. How should researchers address discrepancies in spectral data when characterizing this compound derivatives?

Answer:

- Signal assignment : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks.

- Error analysis : Quantify instrument-specific uncertainties (e.g., ±0.01 ppm for NMR calibration).

- Reproducibility : Compare data with independent syntheses or literature benchmarks (e.g., δ -228.13 ppm for <sup>19</sup>F NMR) .

Q. What guidelines ensure rigorous reporting of synthetic procedures for this compound in publications?

Answer:

- Experimental detail : Specify stoichiometry, solvent purity, and reaction time (e.g., "45 mg, 0.5 mmol in anhydrous DMF, 12 h") .

- Characterization : Include full spectral data (NMR, MS) for novel compounds, referencing established protocols .

- Supporting information : Archive raw data (e.g., chromatograms, crystallography files) in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.